Methyl 3-hydroxy-2-iodobenzoate
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Overview
Description
Methyl 3-hydroxy-2-iodobenzoate is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 of the benzene ring are substituted by iodine and hydroxyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2-iodobenzoate can be synthesized through the esterification of 3-hydroxy-2-iodobenzoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-iodobenzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-iodo-2-benzoate.
Reduction: The iodine atom can be reduced to form methyl 3-hydroxy-2-benzoate.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction.
Major Products
Oxidation: Methyl 3-iodo-2-benzoate.
Reduction: Methyl 3-hydroxy-2-benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-2-iodobenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2-iodobenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-iodobenzoate: Similar structure but with the hydroxyl group at the 4-position.
Methyl 2-hydroxy-3-iodobenzoate: Similar structure but with the hydroxyl group at the 2-position.
Methyl 3-hydroxy-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position.
Uniqueness
Methyl 3-hydroxy-2-iodobenzoate is unique due to the specific positioning of the hydroxyl and iodine groups on the benzene ring. This arrangement allows for distinct chemical reactivity and biological interactions compared to its isomers. The presence of both hydroxyl and iodine groups in close proximity enhances its utility in various synthetic and research applications.
Properties
Molecular Formula |
C8H7IO3 |
---|---|
Molecular Weight |
278.04 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-iodobenzoate |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 |
InChI Key |
JNZRHECKQSCTAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)I |
Origin of Product |
United States |
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